molecular formula C19H22FNO3 B305682 2-(2-Fluoroanilino)-2-oxoethyl 1-adamantanecarboxylate

2-(2-Fluoroanilino)-2-oxoethyl 1-adamantanecarboxylate

Cat. No. B305682
M. Wt: 331.4 g/mol
InChI Key: IZESSEGNRMCURD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Fluoroanilino)-2-oxoethyl 1-adamantanecarboxylate, commonly known as FAOAC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of adamantane carboxylates, which are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of FAOAC is not fully understood. However, it is believed to exert its biological activities through the inhibition of specific enzymes and signaling pathways. For example, FAOAC has been shown to inhibit the activity of the proteasome, which is a key enzyme involved in protein degradation. This inhibition leads to the accumulation of misfolded proteins and the induction of cell death. FAOAC has also been shown to inhibit the activity of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
FAOAC has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the replication of the hepatitis C virus. FAOAC has also been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). Additionally, FAOAC has been shown to exhibit neuroprotective properties by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of FAOAC is its diverse biological activities, which make it a promising candidate for the development of new drugs and therapies. However, there are also several limitations associated with the use of FAOAC in lab experiments. For example, the solubility of FAOAC in aqueous solutions is limited, which can make it difficult to use in certain experiments. Additionally, the exact mechanism of action of FAOAC is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for the study of FAOAC. One area of research is the development of new drugs and therapies based on the biological activities of FAOAC. For example, FAOAC derivatives could be developed as anti-cancer drugs or anti-viral agents. Another area of research is the elucidation of the exact mechanism of action of FAOAC. This could involve the use of advanced imaging techniques to study the interaction of FAOAC with specific enzymes and signaling pathways. Finally, the study of the pharmacokinetics and pharmacodynamics of FAOAC could help to optimize its use in clinical settings.

Synthesis Methods

The synthesis of FAOAC involves the reaction between 2-fluoroaniline and 1-adamantanecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an amide bond between the amine group of 2-fluoroaniline and the carboxylic acid group of 1-adamantanecarboxylic acid. The resulting product, FAOAC, is a white crystalline solid that is soluble in organic solvents such as chloroform and dichloromethane.

Scientific Research Applications

FAOAC has been studied extensively for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. FAOAC has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the replication of the hepatitis C virus by blocking the activity of the viral protease.

properties

Product Name

2-(2-Fluoroanilino)-2-oxoethyl 1-adamantanecarboxylate

Molecular Formula

C19H22FNO3

Molecular Weight

331.4 g/mol

IUPAC Name

[2-(2-fluoroanilino)-2-oxoethyl] adamantane-1-carboxylate

InChI

InChI=1S/C19H22FNO3/c20-15-3-1-2-4-16(15)21-17(22)11-24-18(23)19-8-12-5-13(9-19)7-14(6-12)10-19/h1-4,12-14H,5-11H2,(H,21,22)

InChI Key

IZESSEGNRMCURD-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)OCC(=O)NC4=CC=CC=C4F

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)OCC(=O)NC4=CC=CC=C4F

Origin of Product

United States

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